molecular formula C14H20O10 B12911785 (2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate CAS No. 40437-08-9

(2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate

Cat. No.: B12911785
CAS No.: 40437-08-9
M. Wt: 348.30 g/mol
InChI Key: YOFGCSKEYMCZKK-XJFOESAGSA-N
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Description

(2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable subject of study in organic chemistry, biochemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate typically involves multi-step organic reactions. One common method includes the use of protected intermediates to ensure the selective formation of the desired stereoisomers. The reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often require specific solvents, temperature controls, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in various biochemical assays.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.

Industry

Industrially, this compound can be used in the synthesis of polymers, resins, and other materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations.

Mechanism of Action

The mechanism by which (2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved often include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
  • (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanal

Uniqueness

What sets (2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate apart from similar compounds is its specific stereochemistry and functional group arrangement. These features confer unique reactivity and interaction profiles, making it particularly valuable for specialized applications in research and industry.

Properties

CAS No.

40437-08-9

Molecular Formula

C14H20O10

Molecular Weight

348.30 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-2-hydroxy-6-oxohexyl] acetate

InChI

InChI=1S/C14H20O10/c1-7(16)21-6-11(20)13(23-9(3)18)14(24-10(4)19)12(5-15)22-8(2)17/h5,11-14,20H,6H2,1-4H3/t11-,12+,13-,14-/m1/s1

InChI Key

YOFGCSKEYMCZKK-XJFOESAGSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)O

Origin of Product

United States

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